molecular formula C21H15ClN2O3S B11595744 (5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

Cat. No.: B11595744
M. Wt: 410.9 g/mol
InChI Key: GTBBVPICODKBDF-LDADJPATSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H15ClN2O3S/c1-13-5-8-17(9-6-13)28-19-10-7-16(27-19)12-18-20(25)24(21(26)23-18)15-4-2-3-14(22)11-15/h2-12H,1H3,(H,23,26)/b18-12+

InChI Key

GTBBVPICODKBDF-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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